molecular formula C9H13NO3 B1594154 Ethyl (E)-2-cyano-3-ethoxycrotonate CAS No. 932750-29-3

Ethyl (E)-2-cyano-3-ethoxycrotonate

Cat. No.: B1594154
CAS No.: 932750-29-3
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-UHFFFAOYSA-N
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Description

Ethyl (E)-2-cyano-3-ethoxycrotonate is an organic compound with the molecular formula C8H11NO3. It is an ester derivative that features a cyano group and an ethoxy group attached to a crotonate backbone. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-cyano-3-ethoxycrotonate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent production. The use of automated systems and advanced purification techniques such as chromatography can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-ethoxycrotonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bases: Piperidine, pyridine, and sodium hydroxide (NaOH) are commonly used bases in reactions involving this compound.

    Acids: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are used for hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Ethyl 2-cyano-3-ethoxybutanoate and ethanol.

    Reduction: Ethyl 2-amino-3-ethoxycrotonate.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-ethoxycrotonate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity . The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-ethoxycrotonate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFOGAYPIPTKF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C#N)/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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